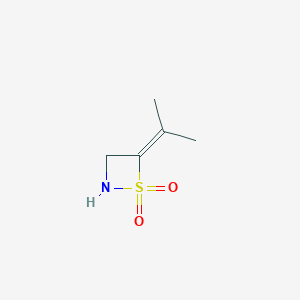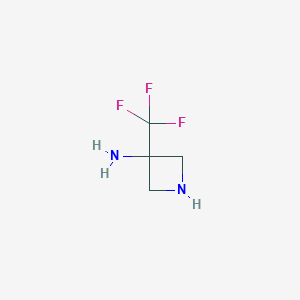
5,8-Methanoquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8-Methanoquinazoline: is a nitrogen-containing heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields. The compound is characterized by a fused ring system that includes a quinazoline core with a methano bridge, which imparts distinct chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Methanoquinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitriles with aldehydes and arylboronic acids in the presence of a palladium catalyst, such as palladium(II) acetylacetonate, and a ligand like 5,5’-dimethyl-2,2’-bipyridine. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures (around 80°C) for an extended period (48 hours) with the addition of trifluoromethanesulfonic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance yield, reduce reaction time, and improve overall efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 5,8-Methanoquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinazoline derivatives with additional oxygen functionalities.
Reduction: Reduced quinazoline derivatives with hydrogenated rings.
Substitution: Substituted quinazoline derivatives with various functional groups.
Applications De Recherche Scientifique
5,8-Methanoquinazoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a central nervous system stimulant and other biological activities.
Medicine: Explored for its potential therapeutic effects, including anticancer, antibacterial, and antiviral properties.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals
Mécanisme D'action
The mechanism of action of 5,8-Methanoquinazoline involves its interaction with specific molecular targets and pathways. For instance, its central nervous system stimulant activity is believed to be mediated through the modulation of neurotransmitter systems, including dopamine and serotonin pathways. The compound may also interact with various enzymes and receptors, leading to its diverse biological effects .
Comparaison Avec Des Composés Similaires
- 5,8-Methanoquinazoline fused with imidazoles
- This compound fused with thiadiazoles
- This compound fused with pyrimidines
- This compound fused with 1,3,5-triazine
Comparison: Compared to these similar compounds, this compound exhibits unique structural features due to the methano bridge, which can influence its reactivity and biological activity. The presence of the methano bridge can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable scaffold for drug development and other applications .
Propriétés
Numéro CAS |
236-88-4 |
|---|---|
Formule moléculaire |
C9H6N2 |
Poids moléculaire |
142.16 g/mol |
Nom IUPAC |
3,5-diazatricyclo[6.2.1.02,7]undeca-1,3,5,7,9-pentaene |
InChI |
InChI=1S/C9H6N2/c1-2-7-3-6(1)8-4-10-5-11-9(7)8/h1-2,4-5H,3H2 |
Clé InChI |
GYJBHPYIIPTNAK-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C3C=NC=NC3=C1C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-3,6-Dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B11923339.png)
![3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridine](/img/structure/B11923355.png)



![3-Ethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B11923400.png)








